![molecular formula C12H16N2O2 B1270200 1-(2-Amino-5-morpholinophenyl)-1-ethanone CAS No. 98440-50-7](/img/structure/B1270200.png)
1-(2-Amino-5-morpholinophenyl)-1-ethanone
Overview
Description
“1-(2-Amino-5-morpholinophenyl)-1-ethanone” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is used for research purposes and is available for custom synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2-Amino-5-morpholinophenyl)-1-ethanone” can be represented by the SMILES notation:CC(=O)C1=C(C=CC(=C1)N2CCOCC2)N
. Physical And Chemical Properties Analysis
“1-(2-Amino-5-morpholinophenyl)-1-ethanone” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Medical Therapeutics: Treatment of Protoporphyria
“1-(2-Amino-5-morpholinophenyl)-1-ethanone” has been identified in patent applications as a potential therapeutic agent for the treatment of Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP) . These are rare metabolic disorders where the body accumulates protoporphyrin IX due to mutations affecting enzymes in the heme biosynthesis pathway. The compound is suggested to inhibit ABCG2, a transporter that can affect protoporphyrin IX accumulation, offering a novel approach to managing these conditions.
Analytical Chemistry: Impurity Analysis
In the realm of analytical chemistry, this compound is available for purchase as a high-purity standard . It can be used as a reference material for impurity analysis in pharmaceuticals, ensuring the quality and safety of medicinal products by identifying and quantifying potential contaminants.
Environmental Science: Toxicology Studies
The compound’s role in environmental science could be linked to toxicology studies . Its structural characteristics might make it suitable for investigating the interaction of morpholine derivatives with environmental toxins, which can have implications for understanding the environmental impact of such compounds.
Material Science: Synthesis of Novel Materials
In material science, “1-(2-Amino-5-morpholinophenyl)-1-ethanone” could be utilized in the synthesis of novel materials . Its molecular structure may allow for the creation of new polymers or coatings with unique properties, such as enhanced durability or specific interaction with light.
Biochemistry: Enzyme Inhibition Studies
This compound may be used in biochemistry for enzyme inhibition studies . Its interaction with enzymes like ABCG2 could be further explored to understand the mechanism of action and to design inhibitors for enzymes that are relevant in various diseases.
Industrial Applications: Custom Synthesis
Industrially, the compound is offered for custom synthesis , indicating its utility in creating bespoke chemicals. This service is crucial for industries requiring specific compounds that are not readily available on the market, demonstrating the versatility of “1-(2-Amino-5-morpholinophenyl)-1-ethanone” in specialized chemical production.
properties
IUPAC Name |
1-(2-amino-5-morpholin-4-ylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)11-8-10(2-3-12(11)13)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVGRDDJOMFUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363202 | |
Record name | 1-[2-Amino-5-(morpholin-4-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-morpholinophenyl)-1-ethanone | |
CAS RN |
98440-50-7 | |
Record name | 1-[2-Amino-5-(morpholin-4-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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